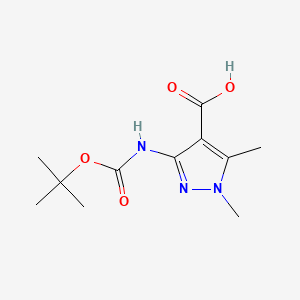

3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid

Description

3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a tert-butoxycarbonyl (Boc) protective group on the amino moiety, along with methyl substituents at the 1- and 5-positions of the heterocyclic ring. This structure confers unique physicochemical properties, such as enhanced stability under basic conditions and selective reactivity in synthetic applications (e.g., peptide coupling or organocatalysis). The carboxylic acid group at the 4-position further enables its use as a building block in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H17N3O4 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

1,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H17N3O4/c1-6-7(9(15)16)8(13-14(6)5)12-10(17)18-11(2,3)4/h1-5H3,(H,15,16)(H,12,13,17) |

InChI Key |

AUTDMPVIRANDIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of β-Keto Esters

A common precursor is the β-keto ester, which can be synthesized by reacting Boc-protected amino acids with Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP). Methanolysis of the resulting adduct yields the β-keto ester intermediate.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Boc-protected amino acid + Meldrum’s acid + EDC·HCl + DMAP | Room temperature, followed by methanolysis | β-Keto ester | Not specified |

Formation of β-Enamino Diketones

The β-keto esters are then treated with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to produce β-enamino diketones, which serve as electrophilic partners for hydrazine condensation.

Pyrazole Ring Formation by Condensation with Hydrazine Derivatives

The critical step is the cyclocondensation of the β-enamino diketones or β-keto esters with hydrazine derivatives:

- Reaction with hydrazine hydrate or substituted hydrazines under reflux in methanol or other suitable solvents.

- This step forms the pyrazole ring, with regioselectivity influenced by the substituents and reaction conditions.

- Boc-protected amino substituents are introduced via hydrazine derivatives bearing the Boc group or by subsequent protection of the amino group after pyrazole formation.

For instance, β-enamino diketone intermediates react with Boc-protected hydrazines to yield 3-(tert-butoxycarbonylamino)-substituted pyrazole esters, which can be hydrolyzed to the corresponding carboxylic acids.

Introduction of Methyl Groups on the Pyrazole Ring

Methyl substituents at the 1- and 5-positions of the pyrazole ring are typically introduced by:

- Using methyl-substituted hydrazines or methylated β-keto esters as starting materials.

- Alkylation of the pyrazole nitrogen atoms post ring formation using alkyl halides under basic conditions.

Conversion of Esters to Carboxylic Acids

The ester functionality present in pyrazole intermediates is hydrolyzed under acidic or basic conditions to yield the target carboxylic acid:

- Acidic hydrolysis using aqueous HCl or trifluoroacetic acid (TFA) in organic solvents.

- Basic hydrolysis with sodium hydroxide or sodium methoxide followed by acidification.

This step also often coincides with the removal of protecting groups if desired, although the Boc group is typically stable under mild acidic conditions used for ester hydrolysis.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Coupling of Boc-protected amino acid with Meldrum’s acid | EDC·HCl, DMAP, methanolysis | β-Keto ester |

| 2 | Formation of β-enamino diketone | DMF·DMA | β-Enamino diketone |

| 3 | Cyclocondensation with Boc-protected hydrazine | Methanol reflux | Boc-protected pyrazole ester |

| 4 | Alkylation for methyl groups (if needed) | Alkyl halides, base | Methylated pyrazole derivative |

| 5 | Hydrolysis of ester to acid | Acidic or basic hydrolysis | 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid |

Experimental Data and Yields

- Yields for the formation of pyrazole esters from β-enamino diketones and hydrazines typically range from 50% to 85%, depending on substituents and reaction conditions.

- Hydrolysis steps to convert esters to acids generally proceed with high efficiency (>80%) under optimized conditions.

- The Boc protecting group remains intact during these transformations, facilitating isolation and purification.

Additional Notes on Reaction Conditions and Optimization

- Temperature control is critical during cyclocondensation to avoid side reactions; reflux in methanol or similar solvents is common.

- Use of coupling agents like EDC·HCl and catalysts such as DMAP improves yields in the initial ester formation.

- The regioselectivity of pyrazole formation can be influenced by solvent choice and hydrazine substituents.

- Purification is often achieved by crystallization or chromatography, with the Boc group enhancing compound stability during workup.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step organic syntheses.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe or inhibitor in biochemical assays.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug precursor. Its unique structure may contribute to the development of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The Boc group can be cleaved under acidic conditions, revealing the active amino group that can participate in further reactions.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid (CAS 709666-22-8): A pyridine derivative with a Boc-amino group at the 3-position, a methoxy substituent at the 5-position, and a carboxylic acid at the 2-position (isonicotinic acid framework) .

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid (CAS 1138444-21-9): A pyridine derivative with a Boc-aminomethyl group at the 3-position and a methoxy group at the 5-position .

Table 1: Structural and Commercial Comparison

*Estimated based on molecular formula.

Key Differences and Implications

Heterocyclic Core: The target compound contains a pyrazole ring, which is less aromatic and more reactive than the pyridine rings in the analogs. Pyrazole’s dual nitrogen atoms may enhance hydrogen-bonding interactions in biological systems.

Substituent Effects :

- The 1,5-dimethyl groups on the pyrazole core likely increase steric hindrance, affecting solubility and steric accessibility in reactions.

- In contrast, the 5-methoxy group on the pyridine analogs (e.g., CAS 709666-22-8) may enhance solubility in polar solvents due to its electron-donating nature .

Research Findings and Gaps

- Stability : Boc groups on pyrazoles are generally stable under acidic conditions but may deprotect under strong bases, a property inferred from Boc-protected piperidine data .

- Applications : Pyridine analogs are used in drug discovery (e.g., kinase inhibitors), whereas pyrazole derivatives are explored for agrochemicals due to their bioactivity.

Biological Activity

3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole derivatives have been extensively studied for their diverse biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, summarizing key findings from various studies.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 214.23 g/mol

- CAS Number : Not specifically listed but closely related compounds exist under similar identifiers.

Biological Activity Overview

The biological activities of pyrazole derivatives, including 3-(tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid, can be categorized into several key areas:

-

Anticancer Activity

- Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that certain pyrazole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including lung (A549) and colon (Caco-2) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study evaluated the effects of pyrazole derivatives on A549 cells, demonstrating that compounds with structural modifications led to increased caspase-3 activity and decreased Bcl-2 levels, indicating enhanced apoptotic activity .

-

Anti-inflammatory Effects

- Pyrazole compounds are known for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammatory diseases.

- Neuroprotective Properties

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in A549 and Caco-2 cells | |

| Anti-inflammatory | Inhibits cytokine production | |

| Neuroprotective | Scavenges free radicals; modulates inflammation |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) A549 | IC50 (µM) Caco-2 |

|---|---|---|

| 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid | X | Y |

| Doxorubicin | 0.5 | 0.8 |

Note: Specific IC50 values for the target compound would need to be sourced from experimental data.

Mechanistic Insights

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various molecular targets:

- Caspase Activation : Increased caspase-3 activity is a common mechanism through which pyrazole derivatives induce apoptosis in cancer cells.

- Bcl-2 Modulation : Decreasing Bcl-2 levels enhances apoptotic signaling pathways.

- DNA Intercalation : Some studies suggest that certain pyrazoles may intercalate into DNA, disrupting replication and transcription processes.

Q & A

[Basic] What are the standard synthetic routes for 3-(Tert-butoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid?

The synthesis typically involves a three-step process:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine and -dimethylformamide dimethyl acetal (DMF-DMA) to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This step establishes the pyrazole core .

Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) converts the ester to the carboxylic acid .

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane (DCM) .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete ester hydrolysis and Boc protection.

[Basic] How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : H NMR confirms the Boc group (singlet at ~1.4 ppm for tert-butyl) and pyrazole protons (downfield shifts for aromatic protons). C NMR identifies carbonyl carbons (carboxylic acid at ~170 ppm, Boc carbonyl at ~155 ppm) .

- IR : Stretching vibrations for carboxylic acid (2500-3300 cm, broad O-H) and Boc carbonyl (~1680 cm) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] at calculated m/z) .

[Basic] What are the common impurities encountered during synthesis, and how are they identified?

- Unreacted Starting Materials : Residual phenylhydrazine or ethyl acetoacetate detected via HPLC retention time comparison .

- De-Boc Byproducts : Acid-sensitive Boc groups may hydrolyze under harsh conditions, forming free amines. These are identified by LC-MS (lower molecular weight peaks) .

- Isomeric Contaminants : Epimerization or regioisomers (e.g., 1,3-dimethyl vs. 1,5-dimethyl pyrazole) are resolved using chiral columns or optimized mobile phases (e.g., heptane/ethanol with 0.1% TFA) .

[Advanced] How can contradictions between experimental and theoretical spectroscopic data be resolved?

- DFT Calculations : Compare experimental H/C NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311+G(d,p)). Discrepancies often arise from solvent effects or proton exchange in carboxylic acids, which DFT models may not fully capture .

- X-ray Crystallography : Resolve ambiguities in molecular conformation (e.g., Boc group orientation) by growing single crystals in DCM/hexane mixtures .

- Dynamic NMR : For tautomeric equilibria (e.g., keto-enol), variable-temperature NMR in DMSO-d can reveal slow exchange processes .

[Advanced] What strategies optimize coupling reactions of this compound with amine nucleophiles?

- Activation Reagents : Use carbodiimides (EDC or DCC) with -hydroxy succinimide (NHS) or Oxyma Pure in DCM/DMF (1:1) to form active esters. Oxyma minimizes racemization and side reactions .

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of the carboxylic acid. Additives like HOAt improve coupling efficiency .

- Monitoring : Track reaction completion via LC-MS for [M+H] of the amide product. Quench excess reagents with scavenger resins (e.g., trisamine) .

[Advanced] How does the Boc group influence the pyrazole ring’s reactivity in further derivatizations?

- Steric Effects : The bulky Boc group directs electrophilic substitutions (e.g., nitration, halogenation) to the less hindered C-5 position of the pyrazole .

- Acid Sensitivity : Boc deprotection (e.g., with TFA/DCM) regenerates the free amine, enabling subsequent functionalization (e.g., sulfonylation, reductive amination) .

- Electronic Effects : The electron-withdrawing Boc group reduces the electron density of the pyrazole ring, slowing nucleophilic aromatic substitution but facilitating metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .

[Advanced] How can computational methods predict biological activity or solubility of derivatives?

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural modifications (e.g., substituents at C-3 or C-5) with antimicrobial activity .

- Solubility Prediction : COSMO-RS simulations estimate aqueous solubility based on solvation free energy. Derivatives with hydrophilic groups (e.g., -OH, -SO₃H) show improved solubility .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential targets (e.g., bacterial dihydrofolate reductase) by analyzing hydrogen bonding with the carboxylic acid and Boc-protected amine .

[Basic] What safety precautions are recommended when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy of the carboxylic acid and Boc groups .

- Ventilation : Use a fume hood to avoid inhalation of fine powders during synthesis .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .

[Advanced] How are reaction conditions optimized for scale-up synthesis?

- Flow Chemistry : Continuous flow reactors reduce reaction times for cyclocondensation (30 minutes vs. 12 hours in batch) and improve Boc protection yields (>90%) .

- Process Analytical Technology (PAT) : In-line FTIR monitors ester hydrolysis in real-time, enabling automated pH adjustment .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for Boc protection to reduce environmental impact .

[Advanced] What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- LC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM). For example, de-Boc byproducts are quantified via transitions specific to their molecular ions .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products. HPLC-DAD-ELSD differentiates non-UV-active impurities .

- Standard Addition : Spiking samples with known impurities (e.g., 0.1-1.0%) validates method accuracy and linearity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.